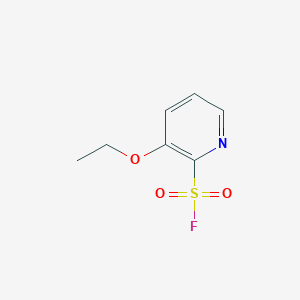

3-Ethoxypyridine-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZIWGAZBGPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Ethoxypyridine-2-sulfonyl fluoride (CAS 2287320-55-0): SuFEx Click Chemistry and Covalent Drug Discovery

Executive Summary

As the landscape of chemical biology and targeted covalent inhibitors (TCIs) evolves, the strategic selection of electrophilic warheads has become paramount. 3-Ethoxypyridine-2-sulfonyl fluoride , identified by the CAS Registry Number 2287320-55-0 [1],[2], represents a highly specialized heteroaryl sulfonyl fluoride building block. Unlike traditional, highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique "latent reactivity"—remaining completely inert under physiological conditions until activated by a specific protein microenvironment or chemical catalyst,[3].

This whitepaper provides a comprehensive technical framework for researchers utilizing this compound. It covers chemical identity verification, the mechanistic principles of Sulfur(VI) Fluoride Exchange (SuFEx), and field-proven, self-validating protocols for both synthetic coupling and proteomic labeling.

-

Chemical Identity and CAS Verification Workflow

In drug discovery, sourcing unambiguous chemical building blocks is the foundation of reproducible science. The CAS registry number serves as the definitive identifier, preventing structural misassignments common with complex heteroaromatics.

This compound is a functionalized pyridine ring bearing an ethoxy electron-donating group (EDG) and a sulfonyl fluoride electron-withdrawing group (EWG)[4]. The ethoxy group at the 3-position sterically and electronically modulates the reactivity of the S(VI) center at the 2-position, fine-tuning its electrophilicity for selective SuFEx reactions.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 2287320-55-0[1],[2] |

| Molecular Formula | C7H8FNO3S[1],[4] |

| Molecular Weight | 205.21 g/mol [1],[2] |

| Monoisotopic Mass | 205.02089 Da[4],[5] |

| SMILES | CCOC1=C(N=CC=C1)S(=O)(=O)F[4] |

| Storage Conditions | Sealed in dry, 2-8°C[2] |

Workflow for CAS registry number validation and chemical identity confirmation.

-

The Mechanistic Paradigm of SuFEx Chemistry

Introduced by K. Barry Sharpless as a next-generation click chemistry[6],[7], Sulfur(VI) Fluoride Exchange (SuFEx) exploits the exceptional stability of the S–F bond.

The Causality of S-F Stability: Unlike sulfonyl chlorides, which undergo rapid hydrolysis in water, sulfonyl fluorides are thermodynamically stable and highly resistant to reduction,[3]. The heterolytic cleavage of the S–F bond is energetically unfavorable under standard conditions due to the strong electrostatic interaction between the high-oxidation-state S(VI) core and the highly electronegative fluoride ion.

The Causality of SuFEx Reactivity: The S–F bond's latent electrophilicity is only unleashed when the fluoride ion is stabilized (e.g., by hydrogen bonding in water or a protein pocket) or when a specific catalyst (like a Lewis base or bifluoride salt) activates the incoming nucleophile,[3]. This exclusive reaction at the sulfur center ensures that sulfonyl fluorides chemoselectively produce only sulfonylation products, avoiding off-target alkylation.

Table 2: Comparative Analysis of Covalent Warheads

| Warhead Type | Primary Target Residues | Reactivity Profile | Aqueous Stability |

| Sulfonyl Fluoride | Tyr, Lys, Ser, His[6],[7] | Latent (Microenvironment activated) | Excellent |

| Sulfonyl Chloride | Lys, Ser, Tyr | Highly reactive (Non-selective) | Poor (Rapid hydrolysis) |

| Acrylamide | Cys | Michael addition (Soft electrophile) | Good |

| Chloroacetamide | Cys, Lys | SN2 alkylation (Highly reactive) | Moderate |

-

Application in Targeted Covalent Inhibitors (TCIs)

In modern drug discovery, this compound acts as a privileged covalent probe[6]. When incorporated into a small molecule ligand, the heteroaryl scaffold directs the molecule to the target protein's binding pocket. Once docked, the specific microenvironment of the protein (often involving hydrogen-bond donors) activates the S–F bond, allowing a proximal nucleophilic residue (such as Tyrosine or Lysine) to attack the S(VI) center, displacing the fluoride ion and forming an irreversible covalent bond[7],[3].

Mechanism of SuFEx-mediated covalent targeting within a protein microenvironment.

-

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol A: SuFEx Coupling with Phenols (In-Vitro Synthesis)

This protocol details the conjugation of this compound with a phenolic building block to generate an aryl sulfonate ester.

-

Preparation: In an oven-dried flask under inert atmosphere (N2), dissolve this compound (1.0 eq) and the target phenol (1.1 eq) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

-

Causality: MeCN is chosen because its high dielectric constant stabilizes the polar transition state of the SuFEx exchange without acting as a competing nucleophile.

-

-

Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise at room temperature.

-

Causality: DBU acts as a strong, sterically hindered amidine base. It selectively deprotonates the phenol to generate a highly reactive phenoxide in situ, driving the nucleophilic attack on the S(VI) center without competing for the electrophile[3].

-

-

Self-Validating Checkpoint (19F NMR): After 2 hours, take a 50 µL aliquot and analyze via 19F NMR.

-

Validation Logic: The intact sulfonyl fluoride exhibits a sharp, distinct singlet in the +50 to +60 ppm range. The complete disappearance of this peak provides unambiguous, real-time confirmation that the S–F bond has been fully consumed.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: In Vitro Protein Labeling and LC-MS/MS Validation

For chemical biologists using this compound as a covalent warhead, validating the exact site of protein modification is critical.

-

Incubation: Incubate the recombinant target protein (10 µM) with the this compound probe (50 µM) in HEPES buffer (pH 7.4) for 4 hours at 37°C.

-

Causality: HEPES is utilized instead of Tris buffer because Tris contains primary amines that could theoretically act as competing nucleophiles, leading to false negatives.

-

-

Digestion: Denature the protein using 8M Urea, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

-

Self-Validating Checkpoint (LC-MS/MS Analysis): Analyze the peptide fragments using high-resolution LC-MS/MS.

-

Validation Logic: The covalent attachment of the 3-ethoxypyridine-2-sulfonyl moiety (following the loss of the fluoride ion) results in a highly specific mass shift of +185.01 Da (Calculated from MW 205.21 - 19.00 (F) + 1.01 (H) adjustment depending on ionization). Identifying this exact mass shift on a specific peptide fragment (e.g., containing a Tyrosine or Lysine) confirms both target engagement and the precise residue of modification[8].

-

-

References

-

PubChemLite. "this compound (C7H8FNO3S)". University of Luxembourg. Available at:[Link]

-

PubChemLite. "C7H8FNO3S - Explore". University of Luxembourg. Available at:[Link]

-

ACS Publications. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design". Journal of Medicinal Chemistry. Available at:[Link]

-

RHHZ. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry". Chinese Journal of Organic Chemistry. Available at:[Link]

-

Imperial Spiral. "Unconventional reactivity of sulfonyl fluorides". Trends in Chemistry. Available at:[Link]

-

PMC (NIH). "Sulfur fluoride exchange". Nature Reviews Methods Primers. Available at:[Link]

Sources

- 1. 2287320-55-0|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C7H8FNO3S - Explore [pubchemlite.lcsb.uni.lu]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Structural and Mechanistic Profiling of 3-Ethoxypyridine-2-Sulfonyl Fluoride

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Core Focus: Structural properties, SuFEx click chemistry integration, and covalent warhead synthesis.

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the landscape of covalent drug discovery and bioconjugation. At the forefront of this chemical renaissance are highly tuned heteroaromatic sulfonyl fluorides. 3-Ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) represents a sophisticated building block that merges the electron-deficient nature of a pyridine core with the steric and electronic modulation of a 3-ethoxy substituent. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic utility in SuFEx pathways, and validated synthetic protocols for its integration into drug development pipelines.

Structural and Physicochemical Data

The molecular architecture of this compound is deliberately designed to balance thermodynamic stability with latent reactivity. The sulfonyl fluoride (-SO₂F) group is positioned at the C2 position of the pyridine ring. The adjacent 3-ethoxy group plays a dual mechanistic role:

-

Steric Shielding: It provides a steric umbrella over the highly electrophilic S(VI) center, preventing premature background hydrolysis in aqueous or biological media.

-

Electronic Tuning: While the pyridine ring withdraws electron density via induction (-I effect), the ethoxy group donates electron density through resonance (+M effect). This push-pull dynamic finely tunes the electrophilicity of the sulfur atom, ensuring it only reacts when driven by the proximity effect within a target protein's active site.

Quantitative Physicochemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 2287320-55-0 |

| Molecular Formula | C₇H₈FNO₃S |

| Molecular Weight | 205.21 g/mol |

| Monoisotopic Mass | 205.02089 Da |

| SMILES String | CCOC1=CC=CN=C1S(F)(=O)=O |

| Storage Conditions | Sealed in dry environment, 2-8°C |

Data synthesized from verified chemical registries .

Mechanistic Role in SuFEx Click Chemistry

Sulfonyl fluorides are uniquely privileged electrophiles. Unlike sulfonyl chlorides, which are prone to rapid reductive collapse and hydrolytic degradation, the S-F bond is highly resistant to heterolytic cleavage under physiological conditions. As established by K. Barry Sharpless and co-workers in 2014 , this stability is due to the strong thermodynamic bond energy of the S-F linkage and the lack of accessible d-orbital pathways for spontaneous hydrolysis.

In the presence of specific nucleophiles (such as the hydroxyl group of tyrosine or the amine of lysine) and an appropriate microenvironment (or exogenous catalysts like DBU or BEMP), the S-F bond undergoes a near-perfect exchange reaction. The 2-pyridyl nitrogen in this compound can also act as an internal hydrogen-bond acceptor, orienting incoming nucleophiles and lowering the transition state energy for the exchange.

Fig 1: Mechanistic pathway of SuFEx click chemistry utilizing this compound.

Self-Validating Synthetic Methodology

The synthesis of highly pure this compound requires strict control over reaction conditions to prevent the formation of the inactive sulfonic acid byproduct. The most robust and scalable method is the biphasic halogen exchange from the corresponding sulfonyl chloride using potassium bifluoride (KHF₂) .

Step-by-Step Protocol: Biphasic Halogen Exchange

Causality of Reagent Selection: KHF₂ is explicitly chosen over standard KF. The bifluoride ion (HF₂⁻) forms a tight, hydrogen-bonded network at the aqueous-organic interface. This network facilitates the highly efficient Cl/F exchange while strictly excluding water molecules from the highly electrophilic S(VI) transition state, thereby eliminating hydrolytic degradation.

-

Precursor Solvation: Dissolve 10.0 mmol of 3-ethoxypyridine-2-sulfonyl chloride in 20 mL of anhydrous dichloromethane (DCM).

-

Biphasic Setup: In a separate flask, prepare a saturated aqueous solution of Potassium Bifluoride (KHF₂, 30.0 mmol, 3.0 eq) in 20 mL of deionized water.

-

Interfacial Reaction: Add the aqueous KHF₂ solution to the DCM mixture. Stir the biphasic system vigorously (≥800 rpm) at 25°C for 12 hours. High-speed stirring is critical to maximize the interfacial surface area where the SuFEx exchange occurs.

-

Self-Validating In-Process Control (IPC): Withdraw a 50 µL aliquot of the organic layer. Analyze via ¹⁹F NMR. The reaction is deemed complete when a sharp, characteristic singlet appears between +40 to +60 ppm (relative to CFCl₃), confirming the successful formation of the S-F bond without the presence of degradation peaks.

-

Workup & Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual HF, followed by brine (20 mL).

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexane/Ethyl Acetate) to yield the pure product.

Note: For laboratories preferring oxidative fluorination directly from thiols, electrochemical oxidative coupling using KF as the sole fluorine source is a modern, oxidant-free alternative .

Applications in Covalent Drug Discovery

In medicinal chemistry, the shift from reversible to covalent inhibitors has been driven by the need for prolonged target residence time and the ability to drug "undruggable" targets. This compound acts as a premier "warhead" building block.

Because the S-F bond is virtually inert to biological nucleophiles in solution, it circulates harmlessly in vivo. However, once the molecule binds to its specific target protein—driven by the non-covalent affinity of the rest of the drug scaffold—the sulfonyl fluoride is forced into precise proximity with a nucleophilic amino acid side chain (e.g., Tyrosine, Lysine, or Histidine). This proximity drastically lowers the activation entropy, triggering a localized SuFEx reaction that covalently tethers the drug to the target.

Fig 2: Workflow for integrating sulfonyl fluoride warheads into covalent drug discovery pipelines.

References

-

PubChem Database. "this compound (C7H8FNO3S)." National Center for Biotechnology Information. URL: [Link]

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. URL:[Link]

-

Wang, H., et al. (2023). "Advances in the construction of diverse SuFEx linkers." National Science Review. URL:[Link]

-

Laudadio, G., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. URL:[Link]

Architecting Covalent Probes: A Technical Guide to Substituted Pyridine Sulfonyl Fluorides

Executive Summary

The renaissance of covalent inhibition in drug discovery has been driven largely by the adoption of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. While phenyl sulfonyl fluorides are well-characterized, substituted pyridine sulfonyl fluorides represent a superior class of building blocks for medicinal chemistry. The pyridine core offers distinct advantages: enhanced aqueous solubility, the ability to exploit specific hydrogen-bonding interactions within the ATP-binding pocket, and the capacity to electronically tune the electrophilicity of the sulfonyl fluoride warhead via nitrogen positioning.

This guide provides a rigorous technical analysis of these building blocks, detailing their synthesis, stability profiles, and application in designing targeted covalent inhibitors (TCIs).

Part 1: The Chemistry of Pyridine Sulfonyl Fluorides[1]

The "Goldilocks" Electrophile

Unlike sulfonyl chlorides, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides (SFs) possess a unique stability-reactivity profile. They are generally inert to reduction, thermolysis, and cellular nucleophiles under physiological conditions unless activated.

In the context of a pyridine scaffold, the electronic environment of the sulfur center is modulated by the inductive effect of the ring nitrogen.

| Feature | Sulfonyl Chloride (-SO2Cl) | Phenyl Sulfonyl Fluoride (-SO2F) | Pyridine Sulfonyl Fluoride (-SO2F) |

| Bond Energy | Weak (S-Cl) | Strong (S-F, ~90 kcal/mol) | Strong (S-F) |

| Hydrolytic Stability | Low (Minutes to Hours) | High (Days to Weeks) | High (Isomer dependent) |

| Redox Stability | Susceptible to reduction | Resistant | Resistant |

| Primary Application | Intermediate only | Chemical Biology Probes | Drug Candidates / Fragment Libraries |

| Solubility (LogP) | High (Lipophilic) | High (Lipophilic) | Moderate (Polarity aids solubility) |

The Regioisomer Stability Cliff

The position of the sulfonyl fluoride group relative to the pyridine nitrogen is the critical determinant of utility.

-

2-Pyridyl sulfonyl fluorides (e.g., PyFluor): These are highly electron-deficient due to the adjacent nitrogen. While stable enough to be isolated, they are exceptionally reactive and often function as fluorinating reagents (transferring F-) rather than stable warheads. They are prone to hydrolysis and nucleophilic displacement.

-

3-Pyridyl and 4-Pyridyl sulfonyl fluorides: These isomers exhibit the ideal balance for drug discovery. The electron-withdrawing nature of the pyridine ring activates the SuFEx warhead toward specific protein residues (Tyr, Lys, His, Ser) without compromising plasma stability.

Part 2: Mechanism of Action (SuFEx)

The SuFEx reaction is not a simple nucleophilic substitution; it requires specific activation. In a protein binding pocket, the transition state is often stabilized by the local environment (e.g., hydrogen bonding to the sulfonyl oxygens), allowing a specific residue to attack the sulfur center and eject fluoride.

Figure 1: The SuFEx activation mechanism. The pyridine ring (blue) positions the warhead, while the protein environment (yellow) catalyzes the fluoride departure via transition state stabilization.

Part 3: Synthesis Protocols

Synthesizing pyridine sulfonyl fluorides requires avoiding the instability associated with pyridine sulfonyl chlorides. The following protocols are industry-standard for high-fidelity library generation.

Protocol A: One-Pot Oxidative Fluorination (From Thiols)

Best for: Generating 3- or 4-substituted pyridine building blocks from readily available mercaptans.

Reagents:

-

Starting Material: Substituted Pyridine-thiol

-

Oxidant: Sodium Hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA)

-

Fluoride Source: Potassium Bifluoride (KHF2)[1]

-

Solvent: Acetonitrile/Water (1:1)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyridine-thiol (1.0 equiv) in MeCN/H2O (1:1 v/v) and cool to 0°C.

-

Oxidative Chlorination: Add TCCA (1.0 equiv) or NaOCl dropwise. Note: Maintain temperature <5°C to prevent SO2 extrusion. Stir for 30 mins. This forms the sulfonyl chloride in situ.

-

Fluoride Exchange: Immediately add saturated aqueous KHF2 (4.0 equiv). The bifluoride anion (HF2-) is a potent nucleophile that rapidly displaces the chloride.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Silica gel chromatography (Hexane/EtOAc). Pyridine sulfonyl fluorides are typically stable on silica.

Why this works: The in situ conversion prevents the isolation of the unstable sulfonyl chloride. KHF2 provides an acidic medium that suppresses hydrolysis of the pyridine ring while driving the Cl-F exchange.

Protocol B: Pd-Catalyzed Sulfonylation (From Aryl Halides)

Best for: Late-stage functionalization of complex pyridine scaffolds where a thiol is not available.

Reagents:

-

Starting Material: Bromo- or Iodo-pyridine

-

SO2 Source: DABSO (DABCO·bis(sulfur dioxide))

-

Fluoride Source: Selectfluor or NFSI[1]

-

Catalyst: Pd(OAc)2 / CataCXium A

Methodology:

-

Combine aryl halide (1.0 equiv), DABSO (0.6 equiv), and Pd catalyst (5 mol%) in Isopropanol.

-

Heat to 80°C for 16 hours to form the sulfinate intermediate.

-

Cool to RT.[2] Add Selectfluor (1.2 equiv) as an electrophilic fluorine source.

-

Stir for 2 hours. The electrophilic fluorine attacks the sulfinate, releasing the sulfonyl fluoride.

Part 4: Applications in Drug Discovery[4][5][6]

Covalent Docking & Library Design

When designing libraries around the pyridine-SO2F core, researchers should prioritize the 3-position for the warhead. This geometry often mimics the exit vector of ATP-competitive inhibitors, placing the reactive sulfur in proximity to nucleophilic residues (e.g., Lysine in the P-loop or Cysteine in the hinge region) without steric clash.

Residue Selectivity

While Acrylamides (Michael acceptors) target Cysteine almost exclusively, Pyridine SO2F building blocks have a broader, yet specific, range:

-

Tyrosine (Tyr): Forms stable sulfonate esters.

-

Lysine (Lys): Forms sulfonamides (requires specific geometry/base catalysis).

-

Histidine (His): Forms sulfonyl-imidazoles.

-

Serine (Ser): Targeted in serine proteases.

Synthesis Workflow Diagram

Figure 2: Decision tree for synthesizing pyridine sulfonyl fluoride building blocks based on precursor availability.

References

-

Dong, J., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5][6] Angewandte Chemie International Edition. Link[3]

-

Narayanam, M. K., et al. (2024). Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Link

-

Lennon, K., et al. (2018). Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride: A Route to Sulfonyl Fluorides.[7][8] Journal of the American Chemical Society.[7] Link[8]

-

Jones, L. H., & Kelly, J. W. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry. Link

-

Enamine Ltd. (2025). Sulfonyl Fluorides in Drug Discovery: Stability and Reactivity Profiles. Enamine Technical Reports. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. PyFluor - Enamine [enamine.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ortho-Substituted Heteroaryl Sulfonyl Fluorides: A Technical Guide

This technical guide details the properties, synthesis, and applications of ortho-substituted heteroaryl sulfonyl fluorides, with a specific focus on their unique reactivity profiles in SuFEx chemistry and drug discovery.

Executive Summary

Heteroaryl sulfonyl fluorides represent a privileged class of electrophiles in modern chemical biology and medicinal chemistry. Unlike their sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides possess a unique "sleeping beauty" reactivity profile: they are kinetically stable in aqueous physiological conditions but become highly reactive upon specific activation (e.g., by protein microenvironments or desilylation agents).

This guide focuses on the ortho-substituted subclass, where steric and electronic interactions from neighboring groups (e.g., 2-pyridyl nitrogen, ortho-nitro) dramatically modulate stability and enable novel mechanistic pathways such as intramolecular catalysis and proximity-induced covalent capture.

Chemical Properties & Reactivity Profile

The "Ortho-Effect" in Sulfonyl Fluorides

The position of substituents on the heteroaryl core dictates the electrophilicity of the sulfur(VI) center. Ortho-substitution introduces two competing factors:

-

Steric Shielding: Bulky ortho-groups (e.g., -NO₂, -CH₃) retard bimolecular nucleophilic attack (SN2-like mechanism at sulfur), enhancing hydrolytic stability.

-

Neighboring Group Participation (NGP): Certain ortho-substituents can facilitate reactivity via intramolecular catalysis or cyclization, a property absent in meta or para isomers.

Comparative Stability Data

The following table contrasts the hydrolytic stability of ortho-substituted sulfonyl fluorides against their chloride analogues and non-substituted counterparts.

| Compound Class | Structure | Hydrolytic Stability (pH 7.4) | Reactivity Driver | Key Application |

| 2-Pyridinesulfonyl Fluoride (PyFluor) | Py-SO₂F | High: Stable >1 month at RT [1] | Inductive EWG effect of N; minimal steric hindrance. | Deoxyfluorination reagent; covalent probe. |

| 2-Nitrobenzenesulfonyl Fluoride | o-NO₂-Ph-SO₂F | High: No hydrolysis >3 weeks [2] | Steric shielding + electronic stabilization. | Antibacterial pharmacophore (via reduction).[1] |

| 2-Nitrobenzenesulfonyl Chloride | o-NO₂-Ph-SO₂Cl | Low: t₁/₂ ≈ 33 hours [2] | Labile S-Cl bond; susceptible to water attack. | Synthetic intermediate (unstable). |

| Benzenesulfonyl Fluoride | Ph-SO₂F | Moderate: Slow hydrolysis over days. | Standard SuFEx reactivity. | General protein labeling. |

Technical Insight: The stability of 2-pyridinesulfonyl fluoride (PyFluor) is attributed to the high bond dissociation energy of the S-F bond (approx. 130 kcal/mol) combined with the lack of a low-energy pathway for water attack, unlike the chloride which hydrolyzes via a lower barrier transition state.

Mechanistic Deep Dive: The Ortho-Nitro Activation

A striking example of ortho-specific reactivity is observed in 2-nitrobenzenesulfonyl fluorides, which exhibit potent antibacterial activity (MIC ~5 µg/mL against E. coli) while meta and para isomers are inactive.

Mechanism: The ortho-nitro group is not just a bystander; it acts as a "pro-reactive" handle. Inside the bacterial cell, nitroreductases reduce the -NO₂ group to a hydroxylamine (-NHOH). This intermediate performs an intramolecular nucleophilic attack on the sulfonyl fluoride, ejecting fluoride and forming a reactive cyclic oxathiazole, which then covalently captures essential bacterial proteins.

Visualization: Ortho-Nitro Activation Pathway

Synthetic Protocols

Synthesis of Heteroaryl Sulfonyl Fluorides via Oxidative Chlorination

This is the standard route for converting heteroaryl thiols to sulfonyl fluorides.

Reagents:

-

Starting Material: Heteroaryl thiol (e.g., 2-mercaptopyridine).

-

Oxidant: Sodium hypochlorite (bleach) or Trichloroisocyanuric acid (TCCA).

-

Fluorine Source: Potassium bifluoride (KHF₂).

Protocol (Step-by-Step):

-

Chlorination: Dissolve the thiol (1.0 equiv) in MeCN/H₂O (1:1) at 0°C. Add oxidant (3.0 equiv) portion-wise to generate the sulfonyl chloride in situ.

-

Control: Monitor disappearance of thiol by TLC. The sulfonyl chloride is often unstable; do not isolate if the heteroaryl core is electron-rich.

-

-

Fluorination: Immediately add saturated aqueous KHF₂ (4.0 equiv) to the reaction mixture. Stir at RT for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hex/EtOAc). Sulfonyl fluorides are generally stable on silica.

Pd-Catalyzed Fluorosulfonylation (Advanced)

For substrates where the thiol is unavailable, this method installs the -SO₂F group directly from aryl iodides/bromides.

-

Reagents: Aryl Iodide, DABSO (SO₂ source), Selectfluor (F⁺ source), Pd catalyst.

-

Note: This method avoids the unstable sulfonyl chloride intermediate entirely.

Applications in Drug Discovery

Covalent Probes (SuFEx)

Ortho-substituted heteroaryl sulfonyl fluorides are used to target non-catalytic amino acids (Tyr, Lys, His) on protein surfaces.

-

Proximity-Induced Reactivity: By placing the -SO₂F group ortho to a binding motif, the effective molarity of the electrophile increases relative to a specific residue, allowing for "context-specific" labeling that outcompetes hydrolysis.

-

Case Study: Ortho-positioning of sulfonyl fluorides in TTR (Transthyretin) binders allowed for specific kinetic stabilization of the tetramer by reacting with Lys15 [3].

Deoxyfluorination (PyFluor)

2-Pyridinesulfonyl fluoride (PyFluor) is a superior alternative to DAST for converting alcohols to alkyl fluorides.[2]

-

Advantage: The ortho-nitrogen renders the sulfonyl group sufficiently electrophilic to react with alkoxides, but the resulting sulfonate ester is prone to nucleophilic displacement by fluoride (SN2) rather than elimination (E2), leading to higher yields of the alkyl fluoride product [4].

Visualization: PyFluor Deoxyfluorination Cycle

[6]

References

-

Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[3] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2][4][5][3][6] Journal of the American Chemical Society, 137(30), 9571–9574. Link[5][6]

-

Sadlowski, C., Park, B., Araujo, C., & Murthy, N. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.[1][7][8][9] Molecular Systems Design & Engineering, 3(4), 664-672. Link

-

Grimster, N. P., Connelly, S., Baranczak, A., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate.[10] Journal of the American Chemical Society, 135(15), 5656–5668. Link

-

Lener, V., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides.[11] Catalysts, 11(7), 830. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.cn]

- 3. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]

- 4. PyFluor - Enamine [enamine.net]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling and Application of 3-Ethoxypyridine-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Promising Covalent Modifier

3-Ethoxypyridine-2-sulfonyl fluoride (CAS No. 2287320-55-0) belongs to the arylsulfonyl fluoride class of reagents, which are of significant interest in modern organic synthesis and drug discovery.[1] These compounds serve as versatile building blocks and, more critically, as covalent protein modifiers and biological probes.[1] The sulfonyl fluoride moiety (-SO₂F) is a key functional group, acting as a "warhead" that can form stable covalent bonds with nucleophilic residues in proteins. Its relative stability compared to other sulfonyl halides, particularly towards hydrolysis, makes it an attractive tool for targeted covalent inhibitor design.[1]

This guide provides a comprehensive safety and handling framework for this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds, namely pyridine derivatives and other arylsulfonyl fluorides. This approach, rooted in established principles of chemical safety, allows for a robust risk assessment based on the known reactivity of its constituent functional groups.

Section 1: Chemical and Physical Properties

A clear understanding of the compound's basic properties is fundamental to its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | PubChemLite[2] |

| CAS Number | 2287320-55-0 | ChemScene[3] |

| Molecular Formula | C₇H₈FNO₃S | ChemScene[3], PubChemLite[2] |

| Molecular Weight | 205.21 g/mol | ChemScene[3] |

| Physical State | Likely a solid at room temperature. | Inferred from Pyridine-2-sulfonyl Fluoride (m.p. 26°C)[4] |

| Storage | Store sealed in a dry environment at 2-8°C. | ChemScene[3] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are derived from its two core structural components: the pyridine ring and the sulfonyl fluoride functional group.

The Sulfonyl Fluoride Moiety: A Potent Reactant

The sulfonyl fluoride group is the dominant source of the compound's hazardous properties. Analogous compounds like Phenylmethylsulfonyl Fluoride (PMSF) and Pyridine-2-sulfonyl Fluoride are classified as highly hazardous.

-

Corrosivity and Severe Irritation: Sulfonyl fluorides are known to cause severe skin burns and serious eye damage.[4][5][6] Direct contact with the eyes can lead to irreversible damage.[5] The material is corrosive to the respiratory tract.

-

Toxicity: These compounds are often classified as toxic if swallowed, inhaled, or in contact with skin.[6] Inhalation may cause lung edema, with symptoms potentially being delayed.[7][8]

-

Reactivity with Water/Moisture: While more stable than sulfonyl chlorides, sulfonyl fluorides can react with water or moisture, particularly under basic conditions, to liberate toxic and corrosive gases, such as hydrogen fluoride (HF).[5] Inhalation of HF can cause severe respiratory irritation and systemic toxicity.[5]

The Pyridine Core: Flammability and Inhalation Risks

The pyridine scaffold introduces additional hazards that must be managed.

-

Flammability: Pyridine and its derivatives are flammable liquids and vapors.[9][10] While the subject compound is likely a solid, its vapors, especially upon heating, may form flammable mixtures with air.[10][11]

-

Inhalation and Contact Hazards: Pyridine derivatives can cause local irritation to the skin and eyes.[9] Absorption through the skin can produce systemic effects similar to inhalation, which include irritation of the nose and throat.[9]

GHS Hazard Classification (Inferred)

Based on data from analogous compounds, a GHS classification for this compound can be inferred.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[4][6][12] |

| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[4][5] |

Section 3: Safe Handling and Experimental Protocols

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and stringent protocols, is mandatory.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

-

Ventilation: Ensure good general ventilation in the laboratory to prevent the accumulation of vapors.[10][11][14]

-

Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a face shield. | Protects against splashes and dust. A face shield is required due to the severe corrosive hazard to the eyes and skin.[4][14] |

| Skin Protection | Flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, inspect before use). | A lab coat protects the body. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[14] Wash hands thoroughly after handling.[11] |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. | If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with an appropriate cartridge should be used.[14] |

Experimental Workflow: A Step-by-Step Protocol for Safe Use

This protocol outlines the essential steps for safely incorporating the reagent into a typical organic synthesis reaction.

Step 1: Preparation and Pre-Reaction Setup

-

Designate a Work Area: Clearly demarcate the area within the fume hood where the reagent will be handled.

-

Assemble Glassware: Ensure all glassware is dry and free of contaminants.

-

Prepare Quenching/Neutralization Station: Have a beaker with a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) ready for decontaminating spatulas and glassware.

Step 2: Weighing and Dispensing the Reagent

-

Don Full PPE: Before retrieving the reagent from storage, put on all required PPE.

-

Equilibrate to Room Temperature: Allow the sealed container to warm to room temperature inside a desiccator to prevent moisture condensation upon opening.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid reagent. Avoid creating dust.

-

Seal and Store: Immediately and tightly reseal the main container and return it to its designated storage location (2-8°C, dry).[3][6]

Step 3: Dissolution and Addition to the Reaction

-

Solvent Addition: Add the reaction solvent to the vessel containing the weighed reagent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air/moisture sensitive.

-

Transfer: Use a cannula or syringe to transfer the resulting solution to the main reaction vessel.

Step 4: Post-Reaction Workup and Decontamination

-

Quenching: At the end of the reaction, carefully quench any unreacted sulfonyl fluoride by slowly adding a suitable nucleophile (e.g., a dilute aqueous base or alcohol). This should be done at a reduced temperature to control any exotherm.

-

Decontamination: Thoroughly rinse any equipment that came into contact with the reagent (spatulas, glassware, needles) with a suitable solvent, followed by the prepared quenching solution.

Workflow Diagram: Safe Handling of this compound

Caption: A logical workflow for the safe handling of the reagent.

Section 4: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

| Emergency Situation | First Aid and Response Protocol |

| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes, then apply a calcium gluconate paste if available (for potential HF exposure). Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[15] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[4] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[7][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention, as symptoms like pulmonary edema can be delayed.[8] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.[4] |

| Spill | Evacuate the area.[10] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up. |

| Fire | Use dry chemical, CO₂, or alcohol-resistant foam as extinguishing media.[14] Upon heating, containers may rupture, and decomposition can produce toxic gases like hydrogen fluoride and sulfur oxides.[8][16] |

Emergency Response Logic

Caption: Key steps in responding to a personnel exposure event.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containers: Place all contaminated solids, absorbent materials, and empty containers into a clearly labeled, sealed container for hazardous chemical waste.

-

Solutions: Unused solutions or reaction mixtures should be quenched as described above before being placed in a labeled hazardous waste container.

-

Disposal Vendor: All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[7][14]

References

-

Common Name: SULFURYL FLUORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP . (n.d.). NJ.gov. [Link]

-

Pyridine-D5 (D, 99.5%) . (2018, September 12). Novachem. [Link]

-

PYRIDINE FOR SYNTHESIS . (n.d.). Loba Chemie. [Link]

-

ICSC 1402 - SULFURYL FLUORIDE . (n.d.). Inchem.org. [Link]

-

This compound (C7H8FNO3S) . (n.d.). PubChemLite. [Link]

-

SAFETY DATA SHEET . (2009, February 04). [Link]

-

Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965 . (n.d.). PubChem. [Link]

-

Synthetic Routes to Arylsulfonyl Fluorides . (2021, July 08). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - this compound (C7H8FNO3S) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

- 8. ICSC 1402 - SULFURYL FLUORIDE [chemicalsafety.ilo.org]

- 9. dl.novachem.com.au [dl.novachem.com.au]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

- 16. nj.gov [nj.gov]

Methodological & Application

synthesis of sulfonamides using 3-ethoxypyridine-2-sulfonyl fluoride

Executive Summary & Strategic Rationale

The synthesis of sulfonamides—a pharmacophore present in >100 FDA-approved drugs—has traditionally relied on sulfonyl chlorides.[1] However, heteroaryl sulfonyl chlorides, particularly pyridine-2-sulfonyl chlorides , are notoriously unstable, prone to rapid hydrolysis and sulfur dioxide (

3-ethoxypyridine-2-sulfonyl fluoride (CAS: 2287320-55-0) represents a paradigm shift. As a Sulfur(VI) Fluoride Exchange (SuFEx) hub, this reagent combines the distinct stability of the S–F bond with tunable reactivity. The fluoride atom acts as a "sleeping" leaving group: it is inert to oxidative or hydrolytic conditions that destroy chlorides but becomes highly reactive upon specific activation.

This guide details the protocol for coupling this specific fluorinated scaffold with amines. Unlike standard aliphatic sulfonyl fluorides, the 3-ethoxy substituent introduces unique steric and electronic parameters (ortho-effect) that require a tailored activation strategy, specifically leveraging Calcium(II)-catalyzed activation to overcome the reduced electrophilicity caused by the electron-donating ethoxy group.

Chemical Profile & Mechanistic Insight

The Reagent: this compound[2][3][4][5]

-

Stability: High. The S–F bond energy (approx. 130 kcal/mol) prevents spontaneous hydrolysis.

-

Reactivity: Latent. Requires Lewis acid activation or silylated nucleophiles to break the S–F bond.

-

Structural Nuance: The 3-ethoxy group exerts a dual effect:

-

Electronic: The electron-donating oxygen reduces the electrophilicity of the sulfur center compared to the unsubstituted pyridine analogue.

-

Steric: It provides steric shielding to the sulfonyl group, potentially slowing kinetic attack by bulky amines.

-

Mechanism: The SuFEx Pathway

The reaction does not proceed via a simple

Key Pathway:

-

Activation: A Lewis Acid (e.g.,

) coordinates to the sulfonyl oxygens and/or the fluoride, increasing the electrophilicity of the sulfur. -

Nucleophilic Attack: The amine attacks the sulfur center, forming a pentacoordinate trigonal bipyramidal intermediate.

-

Elimination: The fluoride is expelled (often trapped by silyl groups or calcium), collapsing the intermediate to the stable sulfonamide.

Figure 1: Mechanistic flow of Calcium-activated SuFEx reaction for sulfonamide synthesis.

Experimental Protocols

Two protocols are provided.[2][3][4] Protocol A is the "Gold Standard" for this specific reagent, utilizing calcium catalysis to overcome the deactivating effect of the 3-ethoxy group. Protocol B is a standard base-mediated approach suitable only for highly nucleophilic, unhindered amines.

Protocol A: Calcium-Catalyzed SuFEx (Recommended)

Best for: Primary/secondary amines, anilines, and sterically hindered substrates.

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Catalyst: Calcium triflimide, Ca(NTf2)2 (5–10 mol%)

-

Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with nitrogen (

). -

Solubilization: Dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in anhydrous MeCN (0.2 M concentration relative to sulfonyl fluoride).

-

Catalyst Addition: Add DABCO (2.0 equiv) followed by Ca(NTf2)2 (10 mol%).

-

Note: The order is important. DABCO acts as a proton shuttle and buffers the HF generated.

-

-

Reaction: Stir at Room Temperature (20–25 °C) .

-

Monitoring: Monitor by TLC or LC-MS. Due to the 3-ethoxy group, reaction times may range from 2 to 12 hours (slower than phenyl sulfonyl fluoride).

-

Optimization: If conversion is <50% after 6 hours, heat to 50 °C.

-

-

Workup:

-

Dilute with EtOAc (ethyl acetate).

-

Wash with 0.5 M HCl (to remove excess DABCO and amine) followed by brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Silyl-Amine Exchange (For Sensitive Substrates)

Best for: Non-basic conditions or when the amine is available as a silyl derivative.

Reagents:

-

Electrophile: this compound (1.0 equiv)

-

Nucleophile: N-TMS amine (N-trimethylsilyl amine) (1.1 equiv)

-

Catalyst: DBU (10 mol%) or B(C6F5)3 (5 mol%)

-

Solvent: MeCN

Methodology:

-

Mix the sulfonyl fluoride and TMS-amine in MeCN.

-

Add the catalyst. The driving force is the formation of the strong Si–F bond (TMS-F).

-

Stir at RT. Volatile TMS-F is often generated; ensure proper venting.

Quantitative Data & Optimization Matrix

The following table summarizes expected yields based on amine class, specifically considering the steric hindrance of the 3-ethoxy group.

| Amine Class | Example Substrate | Method | Temp (°C) | Time (h) | Expected Yield |

| Primary Aliphatic | Benzylamine | A (Ca cat.) | 25 | 2 | >90% |

| Secondary Aliphatic | Morpholine | A (Ca cat.) | 25 | 4 | 85-92% |

| Steric Aliphatic | Isopropylamine | A (Ca cat.) | 40 | 12 | 70-80% |

| Aniline (Weak Nu) | 4-Fluoroaniline | A (Ca cat.) | 60 | 24 | 60-75% |

| Heterocyclic | Piperazine | B (TMS) | 25 | 6 | 80-88% |

Critical Workflow Visualization

Figure 2: Operational workflow for the synthesis of sulfonamides from this compound.

Troubleshooting & Expert Tips

-

Issue: Low Conversion with Secondary Amines.

-

Cause: The 3-ethoxy group creates a "steric wall" protecting the sulfur.

-

Solution: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP activates sulfonyl fluorides via hydrogen bonding to the fluoride, significantly accelerating SuFEx reactions without external catalysts.

-

-

Issue: Hydrolysis to Sulfonic Acid.

-

Cause: While rare, high pH (strong hydroxide bases) can hydrolyze the fluoride.

-

Solution: Stick to amine bases (DABCO, TEA) or carbonate bases (

). Avoid NaOH/KOH.

-

-

Safety Note: While sulfonyl fluorides are less reactive than chlorides, they are still potential enzyme inhibitors (serine proteases). Handle with gloves and in a fume hood.

References

-

Mahapatra, S., et al. (2020).[5] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[6] Organic Letters, 22(11), 4389–4394.

-

Wright, S. W., & Hallstrom, K. N. (2006).[7] A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.[4][7][8][9] The Journal of Organic Chemistry, 71(3), 1080–1084.

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scilit.com [scilit.com]

- 9. A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Mastering SuFEx Click Chemistry with Pyridine Sulfonyl Fluorides

Introduction: The Unique Role of Pyridine Sulfonyl Fluorides in SuFEx Chemistry

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, has provided a powerful and reliable method for constructing robust covalent linkages.[1][2] This transformation is prized for its operational simplicity, high efficiency, and compatibility with a wide range of functional groups, often proceeding under metal-free conditions.[3][4] At the heart of SuFEx are sulfonyl fluorides (R-SO₂F), a class of electrophiles that exhibit a remarkable balance of stability and latent reactivity.[5] They are generally resistant to hydrolysis and reduction, yet can be activated to react selectively with nucleophiles under specific conditions.[5][6][7]

Among the diverse array of available sulfonyl fluorides, those bearing a pyridine ring present both a significant opportunity and a distinct challenge. The pyridine motif is a ubiquitous feature in pharmaceuticals and bioactive molecules, making pyridine sulfonyl fluorides highly valuable building blocks for drug discovery and chemical biology. However, heteroaromatic sulfonyl fluorides are often cited as challenging substrates for SuFEx, frequently demanding higher catalyst loadings or extended reaction times.[8]

This guide provides a comprehensive overview of the principles, reaction conditions, and detailed protocols for successfully employing pyridine sulfonyl fluorides in SuFEx reactions. We will delve into the mechanistic rationale behind catalyst selection, present optimized protocols for various nucleophiles, and offer practical guidance for researchers aiming to leverage this powerful connection chemistry.

Core Principles and Mechanistic Considerations

The fundamental SuFEx reaction involves the nucleophilic displacement of a fluoride ion from the hexavalent sulfur center of a sulfonyl fluoride. The choice of catalyst and reaction conditions is critical for activating the otherwise stable S-F bond.

The Challenge of Pyridine Sulfonyl Fluorides

The primary difficulty with pyridine sulfonyl fluorides stems from the electron-withdrawing nature of the pyridine ring. This electronic effect can decrease the electrophilicity of the sulfur(VI) center compared to simple aryl sulfonyl fluorides, thereby reducing its intrinsic reactivity or "SuFExability".[4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can potentially interact with or sequester catalysts, complicating the reaction kinetics.

Catalytic Activation Strategies

Two primary catalytic strategies have proven effective for promoting SuFEx reactions with these challenging substrates.

-

Classic Base Catalysis (e.g., DBU): Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. While effective, they often require high catalyst loadings (10–30 mol%) for less reactive substrates.[8] The mechanism is thought to involve either deprotonation of the incoming nucleophile (e.g., a phenol) or, in some cases, direct nucleophilic activation of the sulfonyl fluoride to form a more reactive sulfonyl ammonium salt intermediate.[9]

-

Accelerated SuFEx (BTMG/HMDS System): A more recent and highly effective method involves the synergistic combination of a strong organic base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and an additive, hexamethyldisilazane (HMDS).[8] This system allows for direct coupling of alcohols and phenols without the need for pre-silylation. HMDS reacts with the nucleophile in situ to generate a highly reactive silyl ether. The subsequent SuFEx reaction is driven by the thermodynamically favorable formation of a stable silicon-fluoride (Si-F) bond. This approach dramatically shortens reaction times and allows for significantly lower catalyst loadings (1-5 mol%).[8]

Optimizing Reaction Parameters: A Comparative Overview

Successful SuFEx coupling depends on the careful selection of several key parameters. For challenging pyridine sulfonyl fluorides, the "Accelerated SuFEx" protocol is the recommended starting point due to its superior efficiency and milder conditions.

| Parameter | Classic DBU Protocol | Accelerated BTMG/HMDS Protocol | Rationale & Key Insights |

| Nucleophile | Pre-formed Aryl Silyl Ethers | Phenols, Aliphatic Alcohols | The BTMG/HMDS system obviates the need for a separate silylation step, improving overall efficiency.[8] |

| Catalyst | DBU | BTMG (Barton's base) | BTMG is a stronger, non-nucleophilic base that works synergistically with HMDS.[8] |

| Catalyst Loading | 10 - 30 mol% | 1 - 5 mol% | Lower catalyst loading simplifies purification, as volatile byproducts can often be removed under vacuum.[8] |

| Additive | None | HMDS (1.0 - 1.5 equiv) | HMDS is essential for the in situ generation of the reactive silyl ether intermediate. |

| Solvent | Acetonitrile (MeCN), THF | Acetonitrile (MeCN) | MeCN is a polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction. |

| Temperature | Room Temp to 60 °C | Room Temperature | The high reactivity of the in situ generated silyl ether allows most reactions to proceed efficiently at ambient temperature. |

| Reaction Time | 4 - 24 hours | 15 - 60 minutes | The thermodynamic driving force of Si-F bond formation leads to rapid reaction completion.[8] |

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Catalysts like DBU and BTMG are corrosive and should be handled with care.

Protocol 1: Accelerated SuFEx with a Phenol (Recommended)

This protocol describes the highly efficient coupling of a pyridine sulfonyl fluoride with a phenolic nucleophile using the BTMG/HMDS catalytic system.

Materials:

-

Pyridine-4-sulfonyl fluoride (or other isomer) (1.0 equiv)

-

Phenolic coupling partner (1.0 equiv)

-

Hexamethyldisilazane (HMDS) (1.0 equiv)

-

2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.05 equiv, 5 mol%)

-

Anhydrous Acetonitrile (MeCN)

-

Round-bottom flask with stir bar

-

Septa and nitrogen/argon line

Step-by-Step Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add the pyridine sulfonyl fluoride (e.g., 0.1 mmol, 1.0 equiv) and the phenol (0.1 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (e.g., 0.5 mL to achieve 0.2 M concentration).

-

Add HMDS (0.1 mmol, 1.0 equiv) to the stirring suspension/solution.

-

Add BTMG (0.005 mmol, 5 mol%) and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 15-60 minutes.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure. The volatile byproducts (ammonia, trimethylsilyl fluoride, excess BTMG) are often easily removed.[8]

-

If necessary, purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: SuFEx with an Amine Nucleophile

This protocol utilizes a calcium triflimide system, which has been shown to be effective for the coupling of sulfonyl fluorides with amines to form sulfonamides.[10]

Materials:

-

Pyridine-4-sulfonyl fluoride (1.0 equiv)

-

Primary or secondary amine (1.05 equiv)

-

Calcium triflimide (Ca(NTf₂)₂) (1.1 equiv)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask with stir bar

-

Septa and nitrogen/argon line

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the pyridine sulfonyl fluoride (0.4 mmol, 1.0 equiv), Ca(NTf₂)₂ (0.44 mmol, 1.1 equiv), and DABCO (0.6 mmol, 1.5 equiv).

-

Add anhydrous THF (e.g., 0.8 mL to achieve 0.5 M concentration).

-

Add the amine nucleophile (0.42 mmol, 1.05 equiv) to the stirring suspension.

-

Stir the reaction at room temperature for the time indicated by preliminary small-scale tests or until completion is observed by TLC/LC-MS (typically 4-12 hours).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | Inactive catalyst (BTMG/DBU can degrade) | Use freshly opened or purified catalyst. |

| Wet reagents or solvent | Ensure use of anhydrous solvents and dry reagents, especially for the BTMG/HMDS protocol. | |

| Steric hindrance around the nucleophile | Increase reaction temperature (to 40-60 °C) or prolong reaction time. | |

| Multiple Products/ Side Reactions | Reaction with difunctional nucleophile | Use appropriate protecting groups on secondary reactive sites. |

| Substrate instability | Ensure the reaction is run under an inert atmosphere; check for decomposition on TLC. | |

| Difficult Purification | Residual catalyst | For the BTMG/HMDS protocol, ensure thorough removal of volatiles under high vacuum. An acidic wash can be used to remove basic catalysts during work-up, provided the product is stable. |

Conclusion

While pyridine sulfonyl fluorides present unique challenges in SuFEx chemistry, modern catalytic systems have rendered them highly accessible and versatile building blocks. The development of the accelerated SuFEx protocol using BTMG and HMDS, in particular, has largely overcome the issue of low reactivity, enabling rapid and efficient couplings with phenols and alcohols under exceptionally mild conditions.[8] By understanding the underlying mechanistic principles and selecting the appropriate protocol, researchers can confidently incorporate the valuable pyridine sulfonyl fluoride motif into a wide range of molecules for applications spanning drug discovery, materials science, and chemical biology.

References

-

Title: Accelerated SuFEx Click Chemistry for Modular Synthesis Source: Cold Spring Harbor Laboratory URL: [Link]

-

Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: ScienceDirect URL: [Link]

-

Title: Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions Source: ChemRxiv URL: [Link]

-

Title: SuFEx synthesis of macrocycles. Typical reaction conditions: 0.2 mmol... Source: ResearchGate URL: [Link]

-

Title: Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: PMC (PubMed Central) URL: [Link]

-

Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides Source: ChemRxiv URL: [Link]

-

Title: Sulfur fluoride exchange Source: PMC (PubMed Central) URL: [Link]

-

Title: A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Source: Thieme Chemistry URL: [Link]

-

Title: SuFEx as a new generation of click chemistry: synthesis and development of linkers Source: Royal Society of Chemistry URL: [Link]

-

Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: PMC (PubMed Central) URL: [Link]

-

Title: The Emerging Applications of Sulfur(VI) Fluorides in Catalysis Source: ACS Publications URL: [Link]

-

Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Organic Chemistry Frontiers URL: [Link]

-

Title: Click Chemistry Source: The Scripps Research Institute URL: [Link]

-

Title: Synthetic Routes to Arylsulfonyl Fluorides Source: MDPI URL: [Link]

-

Title: Applications of Sulfonyl Fluorides Source: ResearchGate URL: [Link]

Sources

- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. repository.cshl.edu [repository.cshl.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

Precision Protein Labeling with 3-Ethoxypyridine-2-Sulfonyl Fluoride (3-EtO-PySF)

Topic: Protocol for Protein Labeling with 3-Ethoxypyridine-2-Sulfonyl Fluoride Content Type: Application Note & Detailed Protocol

A Tunable SuFEx Probe for Mapping Ligandable Tyrosines and Lysines

Introduction & Mechanistic Insight

The modification of proteins with sulfonyl fluorides (SFs) has emerged as a cornerstone of chemical biology, driven by the renaissance of Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] Unlike highly reactive electrophiles (e.g., sulfonyl chlorides) that indiscriminately label nucleophiles, sulfonyl fluorides possess a unique "context-dependent" reactivity. They are relatively stable in aqueous buffer but react rapidly when positioned in proximity to a nucleophile within a protein pocket, or when the nucleophile (such as a tyrosine phenol) has a perturbed pKa.

This compound (3-EtO-PySF) represents a distinct class of "tunable" heteroaryl sulfonyl fluoride probes.

The Chemical Logic of 3-EtO-PySF

-

Heteroaryl Activation: The pyridine nitrogen at the 2-position (ortho to the sulfonyl group) can facilitate nucleophilic attack through inductive effects and potential hydrogen bonding, making the sulfur center more electrophilic than in simple phenyl sulfonyl fluorides.

-

Electronic Tuning (The "Ethoxy" Effect): The ethoxy group at the 3-position is an electron-donating group (EDG). This donation opposes the electron-withdrawing nature of the pyridine ring and the sulfonyl group.

-

Result: This "push-pull" electronic structure moderates the reactivity of the warhead. 3-EtO-PySF is less aggressive than unsubstituted pyridine-2-sulfonyl fluoride. This reduced electrophilicity enhances selectivity , ensuring that labeling occurs primarily at hyper-reactive or functionally significant residues (e.g., catalytic tyrosines, lysines in hydrophobic pockets) rather than surface-exposed residues with standard pKa values.

-

Applications

-

Covalent Fragment Screening: Assessing the "ligandability" of a protein pocket by determining if the 3-EtO-PySF fragment can covalently bind.

-

Reactive Residue Profiling: Identifying pKa-perturbed tyrosine or lysine residues involved in catalysis or protein-protein interactions.

-

Warhead Optimization: Serving as a "medium-reactivity" warhead for targeted covalent inhibitors (TCIs).

Experimental Workflow Diagram

The following diagram outlines the decision matrix and workflow for labeling proteins with 3-EtO-PySF, from probe preparation to mass spectrometric validation.

Caption: Workflow for optimizing and validating protein labeling with 3-EtO-PySF, including feedback loops for pH and concentration adjustments.

Materials & Reagents

| Component | Specification | Notes |

| 3-EtO-PySF | >95% Purity | Store powder at -20°C under desiccated conditions. Hydrolysis-prone over long term. |

| Target Protein | >90% Purity | Avoid buffers with primary amines (Tris, Glycine) if targeting Lysine. PBS or HEPES preferred. |

| Solvent | Anhydrous DMSO | For preparing probe stock solution. |

| Reaction Buffer | 50 mM HEPES, pH 7.5 | Standard starting condition. |

| Quenching Agent | 1% Formic Acid or 5 mM Hydroxylamine | Acid quenches nucleophiles; Hydroxylamine scavenges unreacted fluoride. |

| Desalting Column | Zeba™ Spin or PD-10 | Essential for removing non-covalently bound probe before MS. |

Detailed Protocol

Phase 1: Stock Solution Preparation

Critical Step: Sulfonyl fluorides are stable in water compared to sulfonyl chlorides, but they will slowly hydrolyze. Always prepare fresh stocks or store single-use aliquots at -80°C.

-

Calculate Mass: Weigh approximately 1–2 mg of this compound (MW: ~205.21 g/mol ).

-

Dissolve: Add anhydrous DMSO to achieve a 50 mM stock concentration.

-

Example: For 1.0 mg (4.87 µmol), add 97.4 µL of DMSO.

-

-

Mix: Vortex for 30 seconds until fully dissolved.

Phase 2: Labeling Reaction (Screening Mode)

This protocol assumes a standard screen to test if the protein possesses a reactive "ligandable" residue.

-

Protein Prep: Dilute the target protein to 10 µM in Reaction Buffer (50 mM HEPES, 100 mM NaCl, pH 7.5).

-

Note: If targeting Tyrosine specifically, a higher pH (8.0–8.5) may be tested in parallel to deprotonate the phenol.

-

-

Probe Addition: Add the 3-EtO-PySF stock to the protein solution to achieve a final concentration of 100 µM to 500 µM (10x – 50x molar excess).

-

Keep DMSO constant: Ensure final DMSO concentration is < 2% (v/v) to prevent protein denaturation.

-

-

Incubation: Incubate at 25°C (Room Temp) for 1 to 4 hours .

-

Kinetics Check: For highly reactive sites, labeling may be complete in 30 mins. For cryptic sites, overnight incubation at 4°C may be required.

-

-

Quenching: Stop the reaction by adding Formic Acid to a final concentration of 0.5% (v/v) (lowers pH, stops nucleophilic attack) or proceed immediately to desalting.

Phase 3: Cleanup & Analysis

Direct injection of the reaction mixture into MS can lead to ion suppression from the excess probe.

-

Desalting: Pass the reaction mixture through a pre-equilibrated spin desalting column (e.g., Zeba Spin, 7K MWCO) into 0.1% Formic Acid/Water.

-

Intact Mass Spectrometry (LC-MS):

-

Inject 1–2 µg of protein onto a C4 or C8 column.

-

Data Analysis: Look for a mass shift corresponding to the sulfonyl moiety .

-

Calculation:

-

Mechanistic Diagram: SuFEx Reaction

The following diagram illustrates the specific chemical mechanism of 3-EtO-PySF labeling a Tyrosine residue.

Caption: SuFEx mechanism showing the displacement of fluoride by a protein nucleophile (Tyrosine) to form a stable sulfonate linkage.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Labeling Observed | Probe reactivity is too low for the target residue's pKa. | Increase pH to 8.0 or 8.5 to assist deprotonation of Tyrosine/Lysine. Increase incubation time to 12-24h. |

| Precipitation | Probe insolubility or protein denaturation. | Reduce DMSO concentration (<1%). Ensure probe stock is fully dissolved before adding. |

| Multiple Modifications | Non-specific labeling of surface Lysines. | Reduce probe concentration (titrate down to 2x-5x excess). Reduce pH to 7.0 to favor hyper-reactive residues only. |

| Mass Shift is +205 Da | Non-covalent binding or hydrolysis adduct? | If mass shift is exactly +205 (Probe MW), it might be non-covalent binding. Perform denaturing LC-MS (with acetonitrile gradient) to confirm covalency. Covalent shift must be +185 Da . |

References

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.

-

Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes.[4] ACS Chemical Biology, 10(4), 1094-1098.[4]

-

Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by a Tunable Class of Pyridine Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 140(1), 200-210. (Contextual reference for pyridine-based SF probes).

Sources

using 3-ethoxypyridine-2-sulfonyl fluoride as a covalent warhead

Application Note: 3-Ethoxypyridine-2-Sulfonyl Fluoride as a Next-Generation SuFEx Covalent Warhead

Executive Summary & Scientific Rationale

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues. To expand the druggable proteome, modern drug discovery has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. Sulfonyl fluorides act as versatile electrophiles capable of targeting a broader array of nucleophilic residues, including Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr)[2][3].

This compound (CAS: 2287320-55-0) represents a highly engineered, heteroaromatic SuFEx warhead. The incorporation of the pyridine scaffold enhances aqueous solubility and provides a vector for hydrogen bonding, while the 3-ethoxy substituent—positioned ortho to the sulfonyl fluoride—exerts critical steric and electronic control[4]. This precise architecture achieves "Goldilocks reactivity": the S-F bond (dissociation energy ~90.5 kcal/mol) remains completely inert in aqueous biological media and glutathione (GSH)-rich environments[2]. The warhead only activates when proximity-driven binding aligns it with a target nucleophile in a desolvated protein pocket, where local hydrogen bond donors stabilize the leaving fluoride ion[5].

Mechanistic Pathway of SuFEx Activation

Unlike sulfonyl chlorides, which rapidly hydrolyze in water, heteroaryl sulfonyl fluorides do not undergo spontaneous nucleophilic substitution[2]. The activation is strictly proximity-induced. When the non-covalent moiety of the ligand binds to the target, the sulfonyl fluoride is forced into a specific geometric alignment with the target residue. The protein's microenvironment acts as a catalyst, stabilizing the

Figure 1: Proximity-induced SuFEx activation pathway of this compound.

Comparative Warhead Analysis

To understand the utility of this compound, it is essential to benchmark it against traditional covalent warheads.

| Warhead Class | Target Residues | Aqueous Stability | GSH Reactivity | Activation Mechanism |

| Heteroaryl Sulfonyl Fluoride | Tyr, Lys, His, Ser, Thr | Excellent (t½ > weeks) | Inert | Proximity & Microenvironment |

| Acrylamide (Michael Acceptor) | Cys | Good | Highly Reactive | Intrinsic Electrophilicity |

| Sulfonyl Chloride | Lys, Tyr, Ser | Poor (t½ < minutes) | Highly Reactive | Intrinsic Electrophilicity |

| Fluorosulfate | Tyr, Lys, His | Excellent | Inert | Proximity & Microenvironment |

Table 1: Physicochemical and reactivity profiles of common covalent warheads[1][2][6].

Experimental Workflows & Protocols

The following protocols detail the use of this compound as a "SuFBit" (Sulfonyl Fluoride Bit) for fragment-based covalent screening[7], and the subsequent validation of target engagement.

Protocol A: Intact Protein LC-MS for Covalent Engagement Screening

Expert Rationale: Buffer selection is critical. Tris-based buffers contain primary amines that, while generally unreactive with sulfonyl fluorides at room temperature, can cause background labeling over extended incubations at 37°C. HEPES or PBS must be used to ensure self-validating, artifact-free data.

Materials:

-

Target Protein (Recombinant, >90% purity)

-

This compound derivative (10 mM stock in DMSO)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

Step-by-Step Methodology:

-